C.I. Acid Orange 51

Übersicht

Beschreibung

C.I. Acid Orange 51 is an azo dye that appears as a reddish-brown crystalline powder. It is widely used in the textile industry for dyeing and printing textiles, as well as in wastewater treatment. The compound has the chemical formula C20H11N2NaO5S and a molecular weight of 414.37 g/mol . It is soluble in water and ethanol and is also utilized in biochemical research as a pH indicator .

Vorbereitungsmethoden

The synthesis of C.I. Acid Orange 51 involves a multi-step process. One common method starts with the oxidation of 2-methyl-5-(p-hydroxyphenyl)-1,3-dioxane using sodium hypochlorite in an alkaline solution. This is followed by acidification with hydrochloric acid and extraction of the dye from the resulting reaction mixture using ethanol or acetone . Industrial production methods often involve similar steps but are scaled up to meet commercial demands.

Analyse Chemischer Reaktionen

C.I. Acid Orange 51 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized using agents like hydrogen peroxide, leading to decolorization.

Reduction: It can be reduced under specific conditions, often resulting in the breakdown of the azo bond.

Substitution: The compound can undergo substitution reactions, particularly involving the sulfonic acid group.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium dithionite for reduction. The major products formed depend on the specific reaction conditions but often include simpler aromatic compounds.

Wissenschaftliche Forschungsanwendungen

C.I. Acid Orange 51 has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator and in studies involving dye interactions with various substrates.

Medicine: Research has explored its potential in various biochemical assays.

Industry: Apart from textile dyeing, it is used in wastewater treatment to remove contaminants.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

C.I. Acid Orange 51 is unique due to its specific chemical structure and applications. Similar compounds include:

C.I. Acid Orange 3: Used in similar applications but differs in its chemical structure and specific properties.

C.I. Acid Red 2: Another azo dye with different applications and chemical properties.

Compared to these compounds, C.I. Acid Orange 51 is particularly noted for its effectiveness in wastewater treatment and its role as a pH indicator in biochemical research .

Biologische Aktivität

C.I. Acid Orange 51 (AO51) is an azo dye widely used in various applications, including textiles and cosmetics. This article explores the biological activity of AO51, focusing on its toxicity, mutagenicity, and potential environmental impacts, supported by case studies and experimental findings.

| Property | Details |

|---|---|

| CAS Number | 8003-88-1 |

| Chemical Formula | C₃₆H₂₆O₁₁N₆S₃Na₂ |

| Molecular Weight | 860.81 g/mol |

| C.I. Number | 26550 |

| λ max | 450 nm |

Toxicological Profile

-

Renal Toxicity :

Research indicates that AO51 exhibits significant nephrotoxicity in animal models. In a two-year study involving Fischer 344/N rats and B6C3F1 mice, high doses of AO51 led to a marked reduction in survival rates and severe renal lesions, including hyperplasia and transitional-cell carcinomas in female rats . The results highlighted that the primary cause of death was related to dose-dependent kidney damage. -

Mutagenicity :

AO51 has been shown to be mutagenic in bacterial assays, indicating its potential to cause genetic mutations . This raises concerns regarding its use in consumer products, particularly those that may lead to human exposure. -

Environmental Impact :

The removal of AO51 from wastewater is crucial due to its persistence and toxicity. Studies have explored various methods for decolorization and detoxification, including the use of microscale zero-valent iron (m-ZVI) and laccase enzymes from fungi such as Trametes trogii. These methods have demonstrated varying degrees of success in degrading AO51, with laccase-mediated decolorization achieving over 87% removal under optimized conditions .

Case Study 1: Renal Toxicity in Rodents

In a comprehensive study conducted by the US National Toxicology Program, groups of male and female Fischer 344/N rats were administered AO51 at varying doses (0, 375, or 750 mg/kg bw). The results indicated a significant increase in renal lesions across all treated groups, with mortality rates correlating with dosage levels. Notably, high-dose female rats exhibited transitional-cell carcinomas at a statistically significant rate compared to controls .

Case Study 2: Enzymatic Decolorization

A study focusing on the enzymatic degradation of AO51 by laccase produced from Trametes trogii revealed that specific concentrations of enzyme and mediators could effectively reduce dye concentration in aqueous solutions. The optimized conditions included an enzyme concentration of 1 U/mL and a reaction time of two days, leading to substantial color removal .

Research Findings

- Enzymatic Activity : Laccase enzymes have been identified as effective agents for the biotransformation of AO51. The interaction between laccase and mediators like HBT significantly enhances the decolorization process .

- Toxicity Assessments : Various studies have assessed the toxicity of AO51 through both acute and chronic exposure scenarios. Results consistently indicate renal toxicity as a primary concern, with implications for both human health and environmental safety .

- Regulatory Perspectives : Given the mutagenic properties of AO51 and its associated health risks, regulatory bodies are increasingly scrutinizing its use in consumer products, emphasizing the need for safer alternatives or improved treatment methods for wastewater containing azo dyes .

Eigenschaften

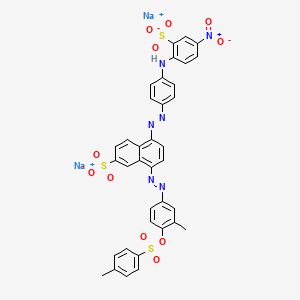

IUPAC Name |

disodium;8-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28N6O11S3.2Na/c1-22-3-11-28(12-4-22)56(51,52)53-35-18-9-26(19-23(35)2)39-41-33-17-16-32(30-14-13-29(21-31(30)33)54(45,46)47)40-38-25-7-5-24(6-8-25)37-34-15-10-27(42(43)44)20-36(34)55(48,49)50;;/h3-21,37H,1-2H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBINTOQGSKHKJI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26N6Na2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064888 | |

| Record name | C.I. Acid Orange 51 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8003-88-1 | |

| Record name | Acid orange 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 5(or 8)-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-8(or 5)-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Orange 51 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5(or 8)-(3-methyl-4-(4-methylphenylsulphonyloxy)phenylazo)-8(or 5)-4-(4-nitro-2-sulphophenylamino)phenylazo)naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.